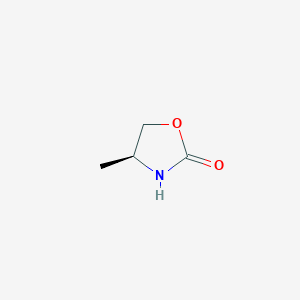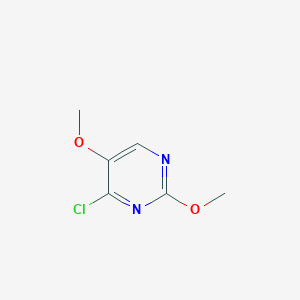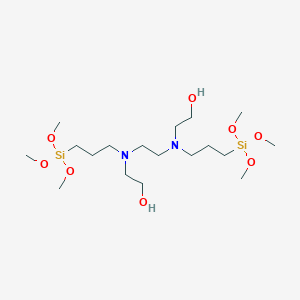
Phenylsulfur pentafluoride
Descripción general
Descripción
Phenylsulfur pentafluoride (PSPF) is a colorless, odorless, and non-toxic gas with a boiling point of -12.8 °C. It is an important organic fluorinating agent used in organic synthesis and in the preparation of fluorinated compounds. PSPF is also used as a reagent in the synthesis of polymers, pharmaceuticals, and other organic compounds. PSPF is a powerful oxidizing agent and is used in a variety of laboratory and industrial applications.
Aplicaciones Científicas De Investigación
Chemical Stability
Phenylsulfur pentafluoride is an organosulfur compound with high chemical stability . It can withstand a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments . For example, it does not react with a refluxing solution of sodium hydroxide in aqueous ethanol, but it can react with concentrated sulfuric acid at elevated temperatures .
Electrophilic Aromatic Substitution Reactions
The pentafluorosulfanyl group in Phenylsulfur pentafluoride is a strong electron-withdrawing group . This property leads to electrophilic aromatic substitution reactions at the meta position .
Synthesis
Phenylsulfur pentafluoride was originally synthesized by fluorination of diphenyl disulfide by AgF2 . However, this method suffers from low yield . The best-known method of synthesis is the fluorination of diphenyl disulfide with xenon difluoride, but it still only has a 25% yield .
Medicinal Applications
Arylsulfur pentafluorides, such as Phenylsulfur pentafluoride, have attracted considerable interest in the field of medicine . The highly stable SF5 group is considered a “super-trifluoromethyl group” due to its significantly higher electronegativity and lipophilicity .
Agrochemical Applications
Phenylsulfur pentafluoride is also of interest in the field of agrochemicals . The unique properties of the SF5 group can be leveraged to develop new agrochemical products .
Material Science Applications
The SF5 group in Phenylsulfur pentafluoride is of interest in the field of material science . Its high stability and unique reactivity can be utilized in the development of new materials .
While specific applications of Phenylsulfur pentafluoride are not widely documented, organosulfur compounds, in general, have a wide range of applications in various scientific fields. The unique properties of Phenylsulfur pentafluoride make it a compound of interest for future research and potential applications.
Propiedades
IUPAC Name |
pentafluoro(phenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5S/c7-12(8,9,10,11)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYFEWFSFTYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433126 | |
| Record name | Pentafluorosulfanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylsulfur pentafluoride | |
CAS RN |
2557-81-5 | |
| Record name | (OC-6-21)-Pentafluorophenylsulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorosulfanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsulfur Pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes phenylsulfur pentafluoride interesting for pesticide development?
A1: One study [] investigated phenylsulfur pentafluoride as a potential replacement for the trifluoromethyl group in pesticides. This interest stems from the fact that phenylsulfur pentafluoride demonstrates enhanced biological activity compared to its trifluoromethyl counterparts. Specifically, a phenylsulfur pentafluoride analogue of the insecticide fipronil displayed higher activity against a resistant strain of Musca domestica (housefly) compared to the corresponding trifluoromethyl analogue []. This suggests that incorporating phenylsulfur pentafluoride into pesticide structures could lead to more potent insecticides, potentially even against resistant insect populations.
Q2: What do we know about the structure of phenylsulfur pentafluoride?
A2: While the provided abstracts don't explicitly state the molecular formula or weight, they do indicate its structure: a phenyl group (C6H5) attached to a sulfur atom, which is further bound to five fluorine atoms (SF5). This information allows for the deduction of its molecular formula (C6H5SF5) and calculation of its molecular weight. Additionally, one study investigated the microwave spectra of phenylsulfur pentafluoride []. Although the abstract doesn't delve into the specific spectroscopic data obtained, it suggests that the molecule might possess interesting conformational properties due to its potential for a four-fold internal rotor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)



![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
